Biological Activity Divergence: Anti-HIV Efficacy of 5-Bromo-2-nitro-3-pyridinamine vs. Target Compound
In antiviral screening, the positional isomer 5-bromo-2-nitro-3-pyridinamine (CAS 433226-05-2) demonstrates measurable anti-HIV-1 activity via inhibition of HIV reverse transcriptase, with reported EC50 values against viral replication . In contrast, the target compound 6-bromo-2-nitropyridin-3-amine (CAS 1211333-10-6) does not exhibit this direct antiviral profile; its primary documented utility lies in serving as a linchpin intermediate for constructing fused heterocyclic drug candidates rather than as a direct-acting antiviral agent . This functional divergence arises from the distinct spatial positioning of the bromo substituent (6-position vs. 5-position), which alters molecular recognition at the reverse transcriptase active site .
| Evidence Dimension | Anti-HIV-1 activity |
|---|---|
| Target Compound Data | Not active as direct antiviral; functions as synthetic intermediate |
| Comparator Or Baseline | 5-Bromo-2-nitro-3-pyridinamine (CAS 433226-05-2): EC50 reported (antiviral activity confirmed) |
| Quantified Difference | Qualitative difference in biological target engagement |
| Conditions | HIV-1 reverse transcriptase inhibition assay |
Why This Matters
Users seeking a direct antiviral screening hit should select the 5-bromo isomer, while those requiring a versatile heterocyclic building block for parallel library synthesis should procure the target 6-bromo-2-nitropyridin-3-amine.
